molecular formula C14H13N3O4 B14026357 6,6'-(Azanediylbis(methylene))dipicolinic acid

6,6'-(Azanediylbis(methylene))dipicolinic acid

Cat. No.: B14026357
M. Wt: 287.27 g/mol
InChI Key: SYOCWEPDALCKLF-UHFFFAOYSA-N
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Description

6,6’-(Azanediylbis(methylene))dipicolinic acid is a compound that belongs to the family of picolinate ligands. These ligands are known for their ability to form stable complexes with metal ions, particularly manganese (Mn2+). The compound is characterized by its pentadentate nature, meaning it can coordinate with metal ions through five donor atoms .

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

6-[[(6-carboxypyridin-2-yl)methylamino]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C14H13N3O4/c18-13(19)11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(17-10)14(20)21/h1-6,15H,7-8H2,(H,18,19)(H,20,21)

InChI Key

SYOCWEPDALCKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)CNCC2=NC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Azanediylbis(methylene))dipicolinic acid involves the reaction of picolinic acid derivatives with azanediylbis(methylene) groups. The reaction typically occurs under controlled pH conditions, often using pH-potentiometry to determine the stability constants of the resulting complexes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6’-(Azanediylbis(methylene))dipicolinic acid primarily undergoes complexation reactions with metal ions. These reactions involve the coordination of the ligand to the metal ion, forming stable complexes. The compound can also participate in protonation and deprotonation reactions, which are essential for determining its stability constants .

Common Reagents and Conditions

Common reagents used in the reactions involving 6,6’-(Azanediylbis(methylene))dipicolinic acid include metal salts (e.g., manganese chloride), acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of 6,6’-(Azanediylbis(methylene))dipicolinic acid are metal-ligand complexes. These complexes are characterized by their high stability and specific coordination geometries, such as pentagonal bipyramidal structures .

Mechanism of Action

The mechanism of action of 6,6’-(Azanediylbis(methylene))dipicolinic acid involves its ability to coordinate with metal ions through its donor atoms. This coordination stabilizes the metal ion and can influence its reactivity and properties. The molecular targets and pathways involved depend on the specific metal ion and the context of the application .

Comparison with Similar Compounds

6,6’-(Azanediylbis(methylene))dipicolinic acid is unique due to its pentadentate nature and high stability constants with metal ions. Similar compounds include:

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